4-(BOC-Amino)-1-butanoylpiperidine
Overview
Description
4-(BOC-Amino)-1-butanoylpiperidine, also known as 4-(N-Boc-amino)piperidone, is a functionalization reagent used for the introduction of a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline). It can also be used as a pharma building block and is used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV 1-activity .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Molecular Structure Analysis
The molecular structure of 4-(BOC-Amino)-1-butanoylpiperidine is represented by the linear formula C10H20N2O2 .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Scientific Research Applications
BOC Protection of Amines
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used in the BOC protection of amines, a process that is important in the synthesis of biologically active molecules . This process is particularly useful in the synthesis of pharmaceutical and biologically active molecules .
- Methods of Application : The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, and IR spectroscopy .
- Results or Outcomes : The process provides an almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Solid-Phase Peptide Synthesis
- Scientific Field : Biochemistry
- Application Summary : “4-(BOC-Amino)-1-butanoylpiperidine” is used in the solid-phase synthesis of peptides . This is an environmentally friendly method for peptide synthesis .
- Methods of Application : The process involves water-based microwave-assisted solid-phase synthesis using BOC-amino acid nanoparticles . The microwave irradiation allows rapid solid-phase reaction of nanoparticle reactants on the resin in water .
- Results or Outcomes : This method has been successfully used to synthesize Leu-enkephalin, Tyr-Gly-Gly-Phe-Leu-OH, and Val-Ala-Val-Ala-Gly-OH .
Dual Protection of Amino Functions
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used in the dual protection of amino functions, which is important in the synthesis of multifunctional targets . This process is particularly useful in the synthesis of pharmaceutical and biologically active molecules .
- Methods of Application : The dual protection is carried out under mild reaction conditions . The products are confirmed by 1H, 13C NMR, and IR spectroscopy .
- Results or Outcomes : The process provides an almost quantitative dual protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Efficient and Expeditious Chemoselective BOC Protection of Amines
- Scientific Field : Green Chemistry
- Application Summary : “4-(BOC-Amino)-1-butanoylpiperidine” is used in an efficient and expeditious chemoselective BOC protection of amines . This is an environmentally friendly method for the protection of amines .
- Methods of Application : The process involves catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results or Outcomes : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Synthesis of [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester
- Scientific Field : Organic Chemistry
- Application Summary : “4-(BOC-Amino)-1-butanoylpiperidine” is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature .
- Methods of Application : This reaction will need reagent imidazole and solvent dimethylformamide, CH2Cl2 .
- Results or Outcomes : The product is a carbamic acid tert-butyl ester, which is a common intermediate in the synthesis of various organic compounds .
Formation of Boc-protected amines and amino acids
- Scientific Field : Organic Chemistry
- Application Summary : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
- Methods of Application : Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
- Results or Outcomes : The Boc group is one of the most commonly used protective groups for amines . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .
Safety And Hazards
The safety data sheet for a similar compound, Boc-protected amino acid, indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the substance .
Future Directions
properties
IUPAC Name |
tert-butyl N-(1-butanoylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-5-6-12(17)16-9-7-11(8-10-16)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQMZTLKDSRNBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680496 | |
Record name | tert-Butyl (1-butanoylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(BOC-Amino)-1-butanoylpiperidine | |
CAS RN |
1352318-26-3 | |
Record name | Carbamic acid, N-[1-(1-oxobutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (1-butanoylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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